molecular formula C14H13NO B1595177 4-methyl-N-phenylbenzamide CAS No. 6833-18-7

4-methyl-N-phenylbenzamide

Cat. No. B1595177
CAS RN: 6833-18-7
M. Wt: 211.26 g/mol
InChI Key: PQEOPHYIUYAVDQ-UHFFFAOYSA-N
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Description

4-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H13NO . It is also known as N-methyl-N-phenylbenzamide .


Synthesis Analysis

The synthesis of 4-methyl-N-phenylbenzamide and similar compounds often involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves a four-step reaction process .


Molecular Structure Analysis

The molecular structure of 4-methyl-N-phenylbenzamide can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .


Physical And Chemical Properties Analysis

4-methyl-N-phenylbenzamide has a density of 1.1±0.1 g/cm3, a boiling point of 277.7±19.0 °C at 760 mmHg, and a flash point of 163.1±6.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Spectroscopic Applications

  • Spectroscopic Properties : 4-methyl-N-phenylbenzamide derivatives, like N-(4′-methyl)phenylbenzamide, have been studied for their spectroscopic properties in various solvents. They exhibit fluorescence and undergo conformation changes in the excited state due to proton transfer reactions or twisted intramolecular charge-transfer processes. Such studies aid in understanding the molecular properties of these compounds (Brozis, Heldt, & Heldt, 1999).

Crystallography and Molecular Modeling

  • Molecular Structure Analysis : 4-methyl-N-phenylbenzamide derivatives have been analyzed using X-ray diffraction and molecular mechanics. This research outlines the important structural features that contribute to the bioactivity of these compounds (Duke & Codding, 1992).

Synthesis and Chemical Characterization

  • Chemical Synthesis : The chemical synthesis and characterization of derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provide insights into their structure-property relationships and potential antitumor activity. These studies involve various analytical techniques including NMR, MS, IR, and X-ray diffraction (He, Yang, Hou, Teng, & Wang, 2014).

Pharmacological and Biological Studies

  • Anticonvulsant Activity : Some 4-methyl-N-phenylbenzamide derivatives have been synthesized and evaluated for their anticonvulsant properties. This research contributes to understanding the potential medicinal use of these compounds in treating seizures and related disorders (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).

Other Applications

Safety And Hazards

When handling 4-methyl-N-phenylbenzamide, it is recommended to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid dust formation . The compound should be kept away from heat and sources of ignition .

properties

IUPAC Name

4-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOPHYIUYAVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218476
Record name Benzamide, 4-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-phenylbenzamide

CAS RN

6833-18-7
Record name 4-Methyl-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6833-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-methyl-N-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-methyl-N-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLUANILIDE
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Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-methylbenzoic acid (20 g, 146.90 mmol, 1.00 equiv) in thionyl chloride (60 g). The mixture was stirred for 2 h at 80° C. The mixture was concentrated under vacuum. The residue was dissolved in dichloromethane (200 mL). This was followed by the addition of triethylamine (29.7 g, 293.51 mmol, 2.00 equiv) dropwise with stirring at 0° C. To this was added aniline (13.6 g, 146.04 mmol, 1.00 equiv) dropwise with stirring at 0° C. The resulting solution was allowed to react, with stirring overnight at room temperature. The resulting mixture was washed with 3×100 mL of hydrogen chloride (5%) and 2×100 mL NaOH (5%). The mixture was washed with 3×100 mL of water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 19.37 g (62%) of 4-methyl-N-phenylbenzamide as a white solid. MS (ESI) m/z 212 ([M+H]+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
X Zhao, T Wu, X Chen, L Wu… - Journal of Chemical …, 2023 - ACS Publications
… 3 in commercial DMSO, yielding 4-methyl-N-phenylbenzamide as the product. From both … The reaction yielded 4-methyl-N-phenylbenzamide. Students can conclude that aniline was …
Number of citations: 0 pubs.acs.org
JW Lyga, GA Meier - Synthetic communications, 1994 - Taylor & Francis
… SYNTHESIS OF 2-ALKOXY-7-M ETHY LANTHRACEN ES USING DIRECTED ORTHO METALATION OF 4-METHYL-NPHENYLBENZAMIDE … A solution of 15 g (71 mmol) of 4-methyl-N-phenylbenzamide …
Number of citations: 3 www.tandfonline.com
J Chen, Y Xia, S Lee - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… When 4-methyl-N-phenylbenzamide (1d) was reacted with 1-phenylpentan-1-one and 3,3-dimethylbutan-2-one, the corresponding 1,3-diketone products (3dq and 3dr) were formed in …
Number of citations: 17 pubs.rsc.org
AS Singh, D Kumar, N Mishra, VK Tiwari - ChemistrySelect, 2017 - Wiley Online Library
… The products isolated by flash column chromatography were characterized as the corresponding 4-methyl-N-phenylbenzamide 3 c, 4-methyl-N-(4′-methyl-[1,1′-biphenyl]-2-yl)…
S Li, Z Yao, Y Zhao, W Chen, H Wang, X Kuang… - Bioorganic & medicinal …, 2012 - Elsevier
… Substituted 3-amino-4-methyl-N-phenylbenzamide 11 were synthesized by reduction reaction of the intermediates 10. At last, the intermediates 11 were treated individually with (E)-3-(…
Number of citations: 11 www.sciencedirect.com
X Liu, W Xu, MT Zeng, M Liu… - Journal of Chemical …, 2017 - journals.sagepub.com
… 4-Methyl-N-phenylbenzamide (3c): The residue was purified by flash chromatography on silica gel (ethyl acetate/petroleum ether = 1:7) to give compound 3c: White solid; yield 171.0 mg…
Number of citations: 3 journals.sagepub.com
N Nowrouzi, MZ Jonaghani - Canadian Journal of Chemistry, 2012 - cdnsciencepub.com
Chlorodiphenylphosphine, imidazole, and molecular iodine in refluxing dichloromethane are used for the efficient preparation of amides under mild reaction conditions. This reagent …
Number of citations: 10 cdnsciencepub.com
NA Al-Awadi, BJ George, HH Dib, MR Ibrahim… - Tetrahedron, 2005 - Elsevier
Gas-phase pyrolysis (static and FVP) of 1-aroylbenzotriazoles gave the corresponding substituted benzoxazole, benzimidazole, benzamide, N-phenylbenzamide, phenanthridin-6(5H)-…
Number of citations: 56 www.sciencedirect.com
S DeviáGuggilapu, A RamnatháChari… - New Journal of …, 2017 - pubs.rsc.org
… Next, we noticed that 2-methyl N-phenylbenzamide (3j) was obtained in relatively lower yield compared to 4-methyl N-phenylbenzamide (3i) probably due to steric hindrance. In the …
Number of citations: 9 pubs.rsc.org
N Neerathilingam, M Bhargava Reddy… - The Journal of Organic …, 2021 - ACS Publications
A visible-light-driven photoredox-catalyzed nonaqueous oxidative C–N cleavage of N,N-dibenzylanilines to 2 amides is reported. Further, we have applied this protocol on 2-(…
Number of citations: 16 pubs.acs.org

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